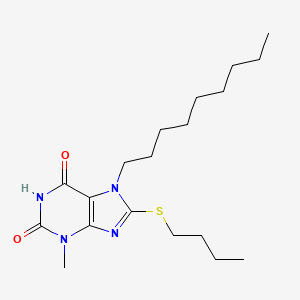![molecular formula C20H11NO2 B14086303 Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
Quinolino[3,2,1-de]acridine-5,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolino[3,2,1-de]acridine-5,9-dione is a compound known for its unique structure and properties. It is a multiple resonance thermally activated delayed fluorescence (MR-TADF) emitter, which has gained significant attention in the field of organic light-emitting diodes (OLEDs) due to its high color purity and efficiency . The compound is characterized by its rigid framework, which contributes to its excellent photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinolino[3,2,1-de]acridine-5,9-dione typically involves the construction of its multiple resonance core. One common method includes the reaction of 3,11-diphenylthis compound with various donor moieties such as 9-phenyl-9H-carbazole . The reaction conditions often involve heating the mixture to high temperatures under an inert atmosphere, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing large-scale purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Quinolino[3,2,1-de]acridine-5,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its fluorescence characteristics.
Substitution: Substitution reactions, particularly with donor moieties, are common to enhance the MR-TADF properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents like dichloromethane and toluene . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified electronic and photophysical properties. These derivatives are often tailored for specific applications in OLEDs and other optoelectronic devices .
Aplicaciones Científicas De Investigación
Quinolino[3,2,1-de]acridine-5,9-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which quinolino[3,2,1-de]acridine-5,9-dione exerts its effects is primarily through its MR-TADF properties. The compound’s structure allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, resulting in delayed fluorescence . This process is facilitated by the small singlet-triplet energy gap (ΔEST), which is typically less than 0.4 eV . The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are spatially separated to reduce electron exchange .
Comparación Con Compuestos Similares
Quinolino[3,2,1-de]acridine-5,9-dione is unique compared to other MR-TADF emitters due to its rigid framework and high photoluminescence quantum yield (PLQY). Similar compounds include:
3,11-diphenylthis compound: A closely related compound with similar MR-TADF properties.
9-phenyl-9H-carbazole derivatives: These compounds are often used as donor moieties in the synthesis of MR-TADF emitters.
Malononitrile-substituted this compound: These derivatives exhibit red-shifted fluorescence while maintaining MR-TADF properties.
Propiedades
Fórmula molecular |
C20H11NO2 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9(21),10,12,15,17,19-nonaene-8,14-dione |
InChI |
InChI=1S/C20H11NO2/c22-19-12-6-1-3-10-16(12)21-17-11-4-2-7-13(17)20(23)15-9-5-8-14(19)18(15)21/h1-11H |
Clave InChI |
YDGSSOWNWNPOKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C4N2C5=CC=CC=C5C(=O)C4=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


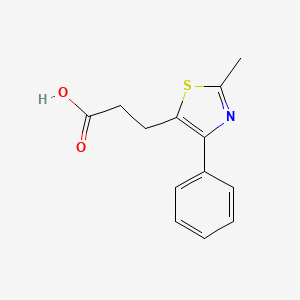
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086232.png)
![2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14086245.png)
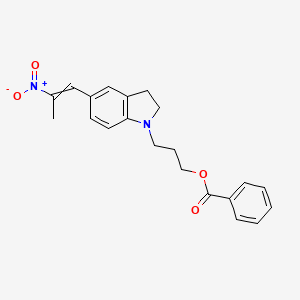
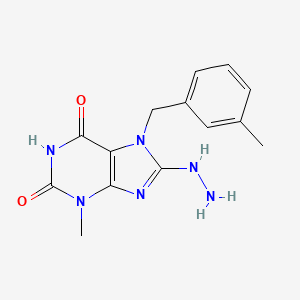

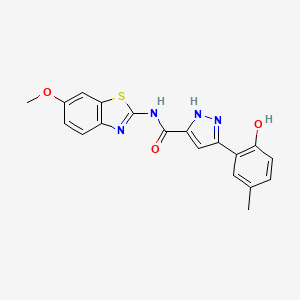
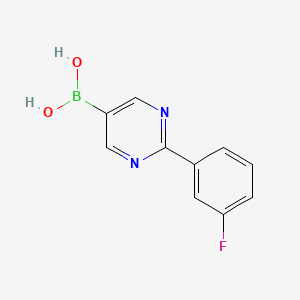
![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)

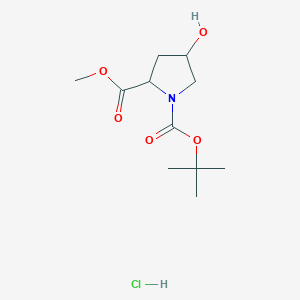
![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)
